molecular formula C24H29FN6O B12359479 2-[[1-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one

2-[[1-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one

Cat. No.: B12359479
M. Wt: 436.5 g/mol
InChI Key: QYUNLZHASKRREV-UHFFFAOYSA-N
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Description

2-[[1-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one is a chemical compound known for its significant biological activity. It is commonly referred to as Mizolastine, a potent antihistamine used primarily for the treatment of allergic conditions such as urticaria and rhinitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one involves multiple steps. One common method includes the condensation of 4-fluorobenzylamine with 2-chlorobenzimidazole to form the benzimidazole intermediate. This intermediate is then reacted with piperidine and subsequently with diazinanone under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-[[1-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-[[1-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine, a substance in the body that causes allergic symptoms. This binding prevents the typical allergic response, reducing symptoms such as itching, swelling, and rashes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[1-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one is unique due to its dual action as an antihistamine and anti-inflammatory agent. This dual functionality makes it particularly effective in treating acute allergic reactions .

Properties

Molecular Formula

C24H29FN6O

Molecular Weight

436.5 g/mol

IUPAC Name

2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one

InChI

InChI=1S/C24H29FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-9,19,23,26H,10-16H2,1H3,(H,28,32)

InChI Key

QYUNLZHASKRREV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5NCCC(=O)N5

Origin of Product

United States

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